molecular formula C11H17B B1626396 1-Bromodecahydro-1,6-methanonaphthalene CAS No. 57234-52-3

1-Bromodecahydro-1,6-methanonaphthalene

Cat. No.: B1626396
CAS No.: 57234-52-3
M. Wt: 229.16 g/mol
InChI Key: SMRZBUXTCBUQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromodecahydro-1,6-methanonaphthalene is a brominated derivative of the saturated bicyclic hydrocarbon decahydro-1,6-methanonaphthalene. The parent compound (CAS 43000-53-9) has a molecular formula of C₁₁H₁₈ and a molecular weight of 150.26 g/mol . Bromination introduces a bromine atom, resulting in a molecular formula of C₁₁H₁₇Br and an estimated molecular weight of 230.16 g/mol. The compound’s fully saturated structure distinguishes it from aromatic naphthalene derivatives, reducing its reactivity but enhancing stability under certain conditions. Storage recommendations (2–8°C, sealed, and dry) suggest sensitivity to environmental degradation .

Properties

CAS No.

57234-52-3

Molecular Formula

C11H17B

Molecular Weight

229.16 g/mol

IUPAC Name

3-bromotricyclo[5.3.1.03,8]undecane

InChI

InChI=1S/C11H17Br/c12-11-5-1-2-9-6-8(7-11)3-4-10(9)11/h8-10H,1-7H2

InChI Key

SMRZBUXTCBUQMD-UHFFFAOYSA-N

SMILES

C1CC2CC3CCC2C(C1)(C3)Br

Canonical SMILES

C1CC2CC3CCC2C(C1)(C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key features of 1-bromodecahydro-1,6-methanonaphthalene with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structure Type Key Substituents Toxicity/HS Code
This compound Not Available C₁₁H₁₇Br ~230.16 Saturated bicyclic Bromine at position 1 Data limited
Decahydro-1,6-methanonaphthalene 43000-53-9 C₁₁H₁₈ 150.26 Saturated bicyclic None Not specified
1-Bromonaphthalene 90-11-9 C₁₀H₇Br 207.07 Aromatic monocyclic Bromine at position 1 Health Hazard 2
Decahydro-1,6-bis(methylene)-4-(1-methylethyl)-naphthalene 54932-90-0 C₁₅H₂₄ 204.35 Saturated bicyclic Methylene and isopropyl groups Not specified

Key Observations :

  • Saturation vs. Aromaticity : Unlike 1-bromonaphthalene (aromatic), the decahydro derivatives are fully saturated, leading to lower reactivity and higher thermal stability.
  • Molecular Weight : Bromination increases molecular weight significantly (~30% for 1-bromodecahydro vs. parent compound) .

Toxicity and Handling Considerations

  • 1-Bromonaphthalene : Classified with a Health Hazard Rating of 2 (OSHA HCS), requiring precautions against inhalation and skin contact. Delayed symptoms (e.g., respiratory irritation) necessitate 48-hour medical monitoring post-exposure .
  • Decahydro Derivatives: Toxicity data for this compound is lacking, but its saturated structure may reduce acute toxicity compared to aromatic bromonaphthalenes. However, halogenated alkanes often pose risks of bioaccumulation or metabolic activation .
  • Biomarker Challenges : Analytical methods for naphthalene derivatives (e.g., urinary metabolites) are established, but standardized protocols for saturated analogs like decahydro compounds remain underdeveloped .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.